molecular formula C19H22N4O2 B2857627 (1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209160-23-5

(1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2857627
CAS No.: 1209160-23-5
M. Wt: 338.411
InChI Key: ARFCQMFFKKJQHE-UHFFFAOYSA-N
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Description

The compound (1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that features an indole core, a piperidine ring, and an oxadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: Starting from an appropriate precursor such as 2-nitrotoluene, the indole core can be synthesized through a Fischer indole synthesis.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be formed by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The indole and oxadiazole intermediates are then coupled with a piperidine derivative through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

    Substitution: Nitration using nitric acid and sulfuric acid mixture, acetylation using acetic anhydride and pyridine.

Major Products Formed

    Oxidation: Formation of indole N-oxide derivatives.

    Reduction: Conversion of oxadiazole to corresponding amine derivatives.

    Substitution: Formation of nitro-indole or acetyl-indole derivatives.

Scientific Research Applications

(1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

(1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: can be compared with other compounds that have similar structural features:

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole core, but differ in their biological activities and applications.

    Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole, which are used in different contexts like organic light-emitting diodes (OLEDs).

    Piperidine Derivatives: Compounds like piperidine itself and its derivatives, which are commonly used in medicinal chemistry for their pharmacological properties.

The uniqueness of This compound lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties.

Properties

IUPAC Name

1H-indol-2-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-12(2)17-21-22-18(25-17)13-7-9-23(10-8-13)19(24)16-11-14-5-3-4-6-15(14)20-16/h3-6,11-13,20H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFCQMFFKKJQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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